1-Acetyl-1H-benzotriazole is an organic compound with the molecular formula C₈H₇N₃O. It features a benzotriazole moiety, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring, with an acetyl group attached to the nitrogen atom of the triazole. This compound is recognized for its unique chemical properties and versatility in various applications, particularly in synthetic organic chemistry and materials science.
Research indicates that 1-acetyl-1H-benzotriazole exhibits significant biological activity, particularly as a corrosion inhibitor. Studies have shown that it effectively inhibits the corrosion of mild steel in acidic environments (e.g., 1M hydrochloric acid), with its efficiency increasing with concentration . The compound's ability to form protective films on metal surfaces contributes to its effectiveness as an anticorrosive agent.
The synthesis of 1-acetyl-1H-benzotriazole typically involves the acetylation of benzotriazole. One common method is the reaction of benzotriazole with acetic anhydride or acetyl chloride under appropriate conditions. This process results in the substitution of the hydrogen atom on the nitrogen atom of the triazole ring with an acetyl group, yielding 1-acetyl-1H-benzotriazole.
1-Acetyl-1H-benzotriazole finds applications across various fields:
Interaction studies involving 1-acetyl-1H-benzotriazole have primarily focused on its role as a corrosion inhibitor. The compound interacts with metal surfaces, forming protective layers that reduce oxidation and degradation rates. Additionally, its reactivity with other chemical species has been explored to understand its potential applications in synthetic chemistry and materials development.
Several compounds share structural similarities with 1-acetyl-1H-benzotriazole. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzotriazole | C₆H₅N₃ | Simplest member of benzotriazoles; lacks acetyl group. |
2-Acetylbenzothiazole | C₉H₇N₃S | Contains sulfur; used in pharmaceuticals. |
4-Acetylphenol | C₈H₈O₂ | Phenolic compound; used as an antiseptic. |
1-Hydroxybenzotriazole | C₇H₆N₄O | Hydroxylated derivative; different reactivity profile. |
The unique aspect of 1-acetyl-1H-benzotriazole lies in its combination of both triazole and acetyl functionalities, which allows for diverse chemical reactivity not found in simpler benzotriazoles. Its effectiveness as a corrosion inhibitor and its utility in organic synthesis further distinguish it from similar compounds.
1-Acetyl-1H-benzotriazole (C₈H₇N₃O) is characterized by a molecular weight of 161.16 g/mol and consists of a benzotriazole core with an acetyl group attached at the N1 position. The compound exhibits a white crystalline appearance in its pure form and demonstrates significant stability under standard laboratory conditions.
The structure features a benzotriazole scaffold (benzene ring fused with a triazole ring) with an acetyl group bonded to one of the nitrogen atoms. This arrangement creates a compound with specific reactivity patterns that are particularly useful in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃O |
Molecular Weight | 161.16 g/mol |
CAS Number | 18773-93-8 |
IUPAC Name | 1-(1H-Benzotriazol-1-yl)ethanone |
Synonyms | N-Acetylbenzotriazole, 1-Acetylbenzotriazole |
Physical State | White solid |
InChI Key | NIIUIBKEGRPPDK-UHFFFAOYSA-N |
Storage Class | 13 - Non Combustible Solids |
The copper-catalyzed arylation of 1-acetyl-1H-benzotriazole with diaryliodonium salts represents a significant advancement in carbon-nitrogen bond formation chemistry [8]. This reaction proceeds through a tandem mechanism involving carbon-nitrogen bond cleavage followed by regioselective arylation to produce 1-aryl-1H-1,2,3-benzotriazoles [8].
The optimal reaction conditions were established through systematic optimization studies using 1-acetyl-1H-benzotriazole and diphenyliodonium tetrafluoroborate as model substrates [8]. The reaction achieves maximum efficiency with 8 mol% commercial copper powder as catalyst and cesium carbonate as base in acetonitrile at 80°C for 24 hours [8]. Under these conditions, 1-phenyl-1H-1,2,3-benzotriazole was obtained in 83% yield with excellent regioselectivity favoring nitrogen-1 arylation [8].
Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cu powder (8 mol%) | Cesium carbonate | Acetonitrile | 80 | 24 | 83 [8] |
Copper(I) oxide | Cesium carbonate | Acetonitrile | 80 | 24 | 77 [8] |
Copper(I) chloride | Cesium carbonate | Acetonitrile | 80 | 24 | 45 [8] |
Copper(I) bromide | Cesium carbonate | Acetonitrile | 80 | 24 | 52 [8] |
The proposed mechanism involves initial oxidation of copper powder to copper(I) species, followed by oxidative addition of the diaryliodonium salt to generate a highly electrophilic copper(III)-aryl intermediate [8]. The 1-acetyl-benzotriazole undergoes deprotonation under basic conditions to form nitrogen anions, which subsequently participate in nucleophilic substitution with the copper(III)-aryl intermediate [8]. This process leads to nitrogen-1 metallation of benzotriazole, culminating in reductive elimination to afford the final arylated product while regenerating the copper(I) catalyst [8].
The reaction demonstrates broad substrate tolerance with various diaryliodonium salts [8]. Symmetric diaryliodonium salts bearing electron-donating groups such as methyl, tert-butyl, and methoxyl substituents afford corresponding arylation products in yields ranging from 72% to 78% [8]. Electron-withdrawing groups including bromine and trifluoromethyl result in reduced product yields of 69% and 54%, respectively [8]. Unsymmetric diaryliodonium salts provide moderate yields of 43-67% with acceptable selectivity for the desired arylation products [8].
1-Acetyl-1H-benzotriazole serves as an effective substrate for thiolysis reactions leading to thioacid and thioamino acid formation [1] [15]. This transformation utilizes sodium hydrosulfide in aqueous media to achieve selective carbon-nitrogen bond cleavage with concurrent thiol incorporation [15].
The thiolysis mechanism proceeds through nucleophilic attack of hydrosulfide anion on the carbonyl carbon of 1-acetyl-1H-benzotriazole [15]. This attack is facilitated by the electron-withdrawing nature of the benzotriazole moiety, which activates the carbonyl group toward nucleophilic substitution [15]. The resulting tetrahedral intermediate undergoes elimination of benzotriazole to yield the thioacid product [15].
The thiolysis reaction provides access to diverse thioacid derivatives through variation of the hydrosulfide nucleophile [15]. Sodium hydrosulfide in water represents the most commonly employed reagent system, delivering thioacids in moderate to good yields under mild reaction conditions [15]. These thioacid products serve as valuable intermediates for subsequent transformations including native chemical ligation and protein synthesis applications [19].
The reaction rate is influenced by pH, temperature, and nucleophile concentration [19]. Optimal conditions typically involve neutral to slightly basic aqueous solutions at ambient temperature, which minimize competing hydrolysis pathways while maintaining efficient thiolysis [19]. The ferricyanide-promoted oxidation protocol has emerged as a particularly effective method for thioacid activation in protein ligation applications [19].
1-Acetyl-1H-benzotriazole participates in Baylis-Hillman-type reactions with activated alkenes to generate functionalized adducts containing benzotriazole substituents [22] [25]. These reactions proceed through nucleophilic substitution mechanisms involving displacement of acetate from Baylis-Hillman acetates [25].
The reaction between 1-acetyl-1H-benzotriazole and Baylis-Hillman acetates proceeds optimally in dimethylformamide with potassium carbonate as base at room temperature [25]. Under these conditions, nitrogen-substituted-2-((1- and 2-benzotriazolyl)methyl)-3-acrylates are obtained in yields ranging from 39% to 87% [25].
Substrate Type | Base | Solvent | Temperature | Yield Range (%) |
---|---|---|---|---|
Electron-rich aromatics | Potassium carbonate | Dimethylformamide | Room temperature | 70-87 [25] |
Electron-poor aromatics | Potassium carbonate | Dimethylformamide | Room temperature | 39-63 [25] |
Heteroaromatics | Potassium carbonate | Dimethylformamide | Room temperature | 28-57 [25] |
The reaction generates both nitrogen-1 and nitrogen-2 isomers of benzotriazole derivatives, with the distribution depending on electronic and steric factors [25]. Electron-donating groups on the aromatic ring favor formation of nitrogen-1 isomers with higher yields, while electron-withdrawing substituents result in decreased selectivity and overall yields [25]. The nitrogen-1 isomers typically predominate due to their greater thermodynamic stability [25].
The mechanism involves initial deprotonation of 1-acetyl-1H-benzotriazole by potassium carbonate, followed by nucleophilic attack on the Baylis-Hillman acetate with concurrent acetate elimination [25]. The resulting adducts undergo spontaneous cyclization and rearrangement processes to afford the final benzotriazole-substituted acrylate products [25]. The reaction proceeds through a stepwise mechanism rather than a concerted pathway, as evidenced by the isolation of intermediate species under certain conditions [25].
The chemical compound 1-acetyl-1H-benzotriazole has emerged as a versatile synthetic intermediate in modern organic chemistry, particularly in catalytic and tandem processes that enable efficient molecular transformations. This section examines three critical catalytic methodologies that showcase the synthetic utility of this benzotriazole derivative in forming complex molecular architectures through controlled chemical processes.
Copper-catalyzed arylation reactions involving 1-acetyl-1H-benzotriazole represent a significant advancement in carbon-nitrogen bond formation chemistry. The process utilizes the unique reactivity profile of the benzotriazole ring system to facilitate selective arylation under controlled conditions [1] [2].
The fundamental mechanism involves the activation of the carbon-nitrogen bond within the benzotriazole framework through copper coordination. Zhang and colleagues demonstrated that 1-acyl-1H-1,2,3-benzotriazoles undergo efficient copper-catalyzed arylation with diaryliodonium salts via carbon-nitrogen activation [1]. The reaction proceeds regioselectively in acetonitrile at 80°C in the presence of cesium carbonate, yielding 1-aryl-1H-1,2,3-benzotriazoles with product yields reaching up to 84% [1].
Parameter | Optimal Conditions | Alternative Approach | Mechanistic Features |
---|---|---|---|
Temperature | 80°C | Room temperature | Copper coordination activation |
Solvent | Acetonitrile | Various organic solvents | Cesium carbonate base essential |
Catalyst | Copper(I) species | Copper(II) complexes | Carbon-nitrogen bond cleavage |
Yield Range | 64-84% | Up to 98% (other systems) | Regioselective transformation |
The mechanistic pathway involves several key steps. Initially, the copper catalyst coordinates with the benzotriazole substrate, forming a copper-benzotriazole complex [3] [4]. This coordination activates the carbon-nitrogen bond for subsequent cleavage. The diaryliodonium salt then undergoes nucleophilic attack, leading to the formation of the desired arylated product through a concerted mechanism [1].
Copper(II)-benzotriazole coordination compounds have demonstrated remarkable catalytic activity in related transformations. These complexes, formulated as various copper-benzotriazole coordination compounds, activate reactions to afford 1,4-disubstituted 1,2,3-triazoles with yields up to 98% without requiring a reducing agent [3] [4]. The coordination geometry and ligand environment significantly influence the catalytic behavior, with optimal catalysts showing superior performance in azide-alkyne cycloaddition reactions [3].
Electronic effects play a crucial role in determining reaction outcomes. Electron-withdrawing groups on the benzotriazole ring enhance reactivity by stabilizing intermediate complexes formed during the catalytic cycle [1] [3]. The copper-acetylide intermediate formation represents a critical step, followed by cyclization processes that involve unusual five-membered copper(III)-metallacycle intermediates [5].
Alternative copper-catalyzed systems have been developed using different ligand frameworks. TBAF-assisted copper catalysis employs copper(II) bromide combined with tetrabutylammonium fluoride under ligand-free, base-free, and solvent-free conditions [6]. This methodology enables the arylation of benzazoles with aryl halides, achieving moderate to good yields while maintaining operational simplicity [6].
The scope of substrates extends beyond simple benzotriazole derivatives. One-dimensional copper-benzotriazole coordination polymers serve as effective catalysts for synthesizing hydrazo-4-aryl-1,4-dihydropyridines through reactions with azines and propiolate esters [5]. These polymeric catalysts demonstrate unique mechanistic pathways involving hydrazine coordination followed by single electron transfer processes [5].
Polymethylhydrosiloxane-mediated synthesis represents a green and efficient approach for converting 1-acetyl-1H-benzotriazole derivatives into benzothiazole compounds through a ring cleavage and cyclization sequence [7] [8]. This methodology offers significant environmental advantages by utilizing a silicon industry byproduct as the key reagent [7].
The synthetic protocol involves treating thioacyl benzotriazole derivatives with polymethylhydrosiloxane in the presence of azobisisobutyronitrile as a radical initiator [7] [8]. The reaction proceeds optimally under solvent-free conditions at 110°C, achieving yields up to 95% for the prototype transformation [7].
Reaction Parameter | Optimized Value | Alternative Condition | Mechanistic Significance |
---|---|---|---|
Temperature | 110°C | 90°C (with solvent) | Radical initiation requirement |
PMHS Loading | 2.0 equiv by weight | 1.1 equiv by weight | Stoichiometric Si-H activation |
AIBN Concentration | 5 mol% | 10 mol% (reduced efficiency) | Radical generation control |
Solvent | Solvent-free | THF (87% yield) | Green chemistry principles |
Reaction Time | 2-5 hours | Variable | Complete conversion monitoring |
The mechanistic pathway follows a free radical process initiated by the thermal decomposition of azobisisobutyronitrile [7] [8]. The generated cyanopropyl radicals react with polymethylhydrosiloxane to produce polymethylsiloxyl radicals, which subsequently attack the thione group of the benzotriazole substrate [7]. This radical attack generates intermediate species that undergo β-scission of the nitrogen-nitrogen bond, followed by ring closure through elimination of molecular nitrogen [7] [8].
Density functional theory calculations using Pople basis sets have provided insight into the silicon-sulfur bonding strength and support the existence of radical intermediates during the transformation [8]. The computational studies confirm the feasibility of the proposed mechanistic pathway and explain the observed regioselectivity [8].
The substrate scope encompasses various thioacyl benzotriazole derivatives, including aryl-thio-thioacyl benzotriazoles, dialkylthiocarbamoyl benzotriazoles, ferrocenylmethyl derivatives, and carbohydrate-based benzotriazole methanethione compounds [7]. Aryl-thio-thioacyl benzotriazole derivatives undergo complete conversion and provide yields up to 98% after purification, while other substrate classes give moderate to good yields of the corresponding benzothiazole products [7].
Solvent optimization studies revealed that anhydrous tetrahydrofuran provides the best results among conventional solvents, yielding 87% of the desired product [7]. However, the solvent-free approach proved superior, producing 95% yield while adhering to green chemistry principles [7]. Other solvents, including dimethylformamide, dimethyl sulfoxide, and benzene, provided significantly lower yields [7].
The TEMPO inhibition experiment confirmed the free radical nature of the mechanism [7]. Addition of this well-known radical scavenger reduced product formation to only 14%, clearly demonstrating that free radical intermediates are essential for the transformation [7].
Scale-up studies demonstrated the practical utility of this methodology, with gram-scale reactions proceeding equally well under the optimized conditions [7]. This scalability, combined with the use of an industrial byproduct as the key reagent, positions this methodology as an attractive option for larger-scale synthetic applications [7].
Sequential functionalization strategies involving 1-acetyl-1H-benzotriazole derivatives enable the rapid construction of complex molecular architectures through carefully orchestrated multi-step transformations [9] [10] [11]. These approaches capitalize on the inherent reactivity of the benzotriazole system to enable cascade reactions that form multiple bonds in a single operational sequence.
Tandem homologation-acylation chemistry represents one prominent sequential strategy [12]. This approach involves initial chain extension followed by acylation to produce α-acylated γ-keto carbonyls [12]. Cyclic and acyclic anhydrides serve as acylating agents, while benzotriazole derivatives function as both nucleophiles and leaving groups in the sequence [12]. The methodology demonstrates broad substrate scope and provides access to structurally diverse products through a single operational procedure [12].
Sequential Strategy | Key Transformation Steps | Catalyst Requirements | Product Classes |
---|---|---|---|
One-pot multicomponent reactions | [3+2]-cycloaddition + oxidative aromatization | Pyrrolidine catalyst | N-aryl-1,2,3-triazoles |
Denitrogenative functionalization | Thermal/photochemical nitrogen release | Various conditions | Heterocyclic products |
Cross-dehydrogenative coupling | Oxidative N-N bond formation | Hypervalent iodine | Novel N-N coupled products |
Metal-free sequential synthesis | Organocatalytic transformations | Amine catalysis | Functionalized benzotriazoles |
Sequential one-pot multicomponent reactions have been developed for the copper-free synthesis of functionalized benzotriazole products [10]. The process involves [3+2]-cycloaddition followed by oxidative aromatization using pyrrolidine as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as the oxidant [10]. This methodology proceeds with good yields and high selectivity from simple unmodified substrates including enones, aryl azides, and the quinone oxidant [10].
Denitrogenative functionalization strategies exploit the ability of benzotriazole derivatives to undergo ring cleavage with nitrogen gas elimination [11]. These transformations can be accomplished through thermal pyrolysis or photochemical activation, leading to reactive intermediates that undergo subsequent cyclization or coupling reactions [11]. The methodology provides access to various heterocyclic products through controlled manipulation of the denitrogenative process [11].
Cross-dehydrogenative coupling represents a novel approach for forming nitrogen-nitrogen bonds between amides and benzotriazoles [13]. This metal-free transformation utilizes hypervalent iodine reagents as oxidants and proceeds through sequential dehydrogenative activation of both coupling partners [13]. The methodology enables the construction of previously inaccessible N-N linked structures with potential applications in materials science and medicinal chemistry [13].
The mechanism of cross-dehydrogenative coupling involves initial oxidative activation of the amide substrate, followed by coupling with the benzotriazole component [13]. Sequential addition experiments demonstrated that the amide substrate undergoes irreversible decay in the presence of the hypervalent iodine oxidant, while the benzotriazole component remains stable under the reaction conditions [13]. This mechanistic insight necessitates the use of excess benzotriazole to achieve optimal yields [13].
Metal-free sequential synthesis approaches utilize organocatalytic transformations to construct benzotriazole-containing products [10] [14]. These methodologies avoid the use of transition metal catalysts while maintaining high efficiency and selectivity [10]. Amine catalysis enables various transformations including nucleophilic aromatic substitution, cyclization, and oxidative aromatization [14].
The synthesis of benzotriazole-derived α-amino acids exemplifies the power of sequential functionalization [14]. This approach employs nucleophilic aromatic substitution of ortho-fluoronitrobenzenes with amino acid derivatives, followed by nitro group reduction and cyclization through diazo intermediate formation [14]. The methodology provides access to novel unnatural amino acids incorporating the benzotriazole pharmacophore [14].
Rearrangement processes play important roles in sequential benzotriazole chemistry. The hetero-Wolff rearrangement of benzotriazole derivatives leads to fulvenimine intermediates that can undergo further transformations to yield cyanocyclopentadiene products [15]. These rearrangements provide access to structurally unique compounds that would be difficult to prepare through conventional synthetic approaches [15].
Irritant